Product packaging for 5-methoxy-4-methyl-1H-indole(Cat. No.:CAS No. 302912-21-6)

5-methoxy-4-methyl-1H-indole

Cat. No.: B1351591
CAS No.: 302912-21-6
M. Wt: 161.2 g/mol
InChI Key: RISMXZVKSIWLMK-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives as a Privileged Chemical Scaffold in Advanced Research

The concept of a "privileged structure" was introduced to describe molecular frameworks that can serve as ligands for diverse biological targets through strategic modifications. nih.gov The indole scaffold is a quintessential example of such a structure, a status validated by its presence in numerous biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), as well as a multitude of FDA-approved drugs. mdpi.comnih.gov

The significance of indole derivatives stems from several key features:

Structural Versatility: The indole ring can be readily functionalized at various positions, allowing for the creation of large libraries of diverse compounds. ijpsjournal.com Modifications, particularly at the N1, C2, and C3 positions, can substantially alter pharmacological activity. ijpsjournal.com

Wide Range of Biological Activities: Indole-based compounds have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective properties. bohrium.commdpi.comnih.gov

Receptor Interaction Capabilities: The aromatic nature of the indole ring allows it to participate in noncovalent interactions such as π–π stacking and cation–π interactions, which are crucial for binding to biological targets like G protein-coupled receptors (GPCRs). nih.gov

This established versatility and proven track record in drug discovery solidify the indole nucleus as a privileged scaffold, continually prompting research into novel derivatives. nih.govnih.gov

Contextualization of 5-Methoxy-4-methyl-1H-indole as a Focus for Academic Investigation

While extensive literature exists for the broader class of methoxy-substituted indoles, this compound itself is a more specialized subject of academic inquiry. Its importance is best understood by examining the roles of its constituent functional groups in related, well-studied indole derivatives. For instance, the methoxy (B1213986) group at the 5-position is a common feature in biologically active indoles, often enhancing binding affinity and influencing metabolic stability. cymitquimica.com The presence of a methyl group can similarly impact the molecule's steric and electronic profile.

Academic investigation into compounds like this compound is often driven by the need for novel building blocks in organic synthesis or as part of structure-activity relationship (SAR) studies. SAR studies systematically modify a lead compound to determine which parts of the molecule are essential for its biological effect. bohrium.com The synthesis and characterization of specific substitution patterns, such as the 5-methoxy-4-methyl arrangement, are crucial for expanding the chemical space available to medicinal chemists and for fine-tuning the properties of potential therapeutic agents. Research on related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid and its derivatives, highlights the synthetic utility and biological relevance of the 5-methoxyindole (B15748) core. acs.orgmdpi.com

Below are the known chemical properties for this compound.

PropertyValue
CAS Number 302912-21-6
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Typically a solid at room temperature
Common Synonyms 5-methoxy-4-methylindole

This table is interactive. Click on the headers to sort.

Current Research Landscape and Emerging Trends for Substituted Indole Systems

The field of indole chemistry is dynamic, with researchers continuously developing innovative synthetic methods and exploring new applications. researchgate.net A significant trend is the focus on the site-selective functionalization of the indole ring, particularly at the C3 position, which is highly nucleophilic and prone to electrophilic aromatic substitution. rsc.org

Emerging trends in the research of substituted indoles include:

Development of Green Synthetic Methods: There is a growing emphasis on creating indole derivatives using more environmentally friendly techniques. This includes the use of water as a solvent, ionic liquids, recyclable catalysts, and microwave-assisted synthesis to reduce waste and improve efficiency. researchgate.netresearchgate.net

Multi-target and Hybrid Compounds: Researchers are increasingly designing indole-based molecules that can interact with multiple biological targets simultaneously. ijpsjournal.com This strategy is particularly promising for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. ijpsjournal.com

Integration of Computational Tools: The use of in silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping, is becoming standard practice. ijpsjournal.com These computational approaches help predict the activity of new indole derivatives and guide synthetic efforts, saving time and resources. ijpsjournal.com

Exploration of Novel Biological Targets: While the traditional applications of indoles are well-established, new research continues to uncover their potential against a wider range of diseases, driven by the synthesis of novel and diverse substitution patterns. researchgate.netnih.gov

The ongoing exploration of substituted indoles, facilitated by these advanced strategies, ensures that this privileged scaffold will remain at the forefront of medicinal chemistry and materials science for the foreseeable future. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1351591 5-methoxy-4-methyl-1H-indole CAS No. 302912-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISMXZVKSIWLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391175
Record name 5-methoxy-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-21-6
Record name 5-methoxy-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-4-methylindole
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Synthetic Methodologies and Chemoenzymatic Transformations for 5 Methoxy 4 Methyl 1h Indole and Its Analogs

Classical Indole (B1671886) Synthesis Pathways Applicable to Methoxy- and Methyl-Substituted Indoles

The construction of the indole nucleus is one of the most extensively studied areas in heterocyclic chemistry. Several classical named reactions have proven robust and adaptable for synthesizing indoles with specific substitution patterns, such as the 5-methoxy-4-methyl configuration. These methods, while foundational, continue to be relevant in modern synthesis. chim.it

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for preparing indoles. bhu.ac.in The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.in For the synthesis of specifically substituted indoles like 5-methoxy-4-methyl-1H-indole, the selection of appropriately substituted precursors is critical.

The synthesis of the target compound's carboxylate ester, methyl this compound-2-carboxylate, typically employs the Fischer indole synthesis as a key step. smolecule.com The general approach involves reacting 4-methoxy-3-methylphenylhydrazine with a pyruvate (B1213749) derivative under acidic conditions. The electronic nature of the substituents on the phenylhydrazine (B124118) can influence the reaction's outcome. The electron-donating methoxy (B1213986) group generally facilitates the electrophilic cyclization step. However, studies on methoxy-substituted phenylhydrazones have revealed potential for "abnormal" reactions, where cyclization occurs on the methoxy-substituted side, sometimes leading to halogenated byproducts depending on the acid catalyst used (e.g., HCl). nih.gov Careful selection of the acid catalyst (protic vs. Lewis acids like ZnCl₂, BF₃) is therefore crucial to control regioselectivity and avoid undesired side products. nih.gov

Table 1: Examples of Fischer Indole Synthesis for Methoxy- and Methyl-Substituted Indoles

Starting Phenylhydrazone Carbonyl Compound Catalyst/Conditions Product Reference
(4-methoxyphenyl)hydrazine Ethyl α-ethylacetoacetate Ethanolic HCl, heat Ethyl 6-methoxy-3-methylindole-2-carboxylate (major isomer) nih.gov
(2-methoxyphenyl)hydrazine Ethyl pyruvate HCl/EtOH Ethyl 6-chloroindole-2-carboxylate (abnormal product) nih.gov

Japp-Klingemann Rearrangement in the Context of Substituted Indole Precursors

This pathway is particularly useful for producing precursors to substituted indole-2-carboxylic acids. For instance, a process to synthesize 5-methoxy-1H-indole-2-carboxylic acid esters involves the Japp-Klingemann reaction between the diazonium salt of p-anisidine (B42471) and a malonate derivative. This hydrazone intermediate is then cyclized via the Fischer indole synthesis. Similarly, the synthesis of tryprostatin A, a natural product, involved a Japp-Klingemann reaction to form the precursor to ethyl 6-methoxy-3-methylindole-2-carboxylate. nih.gov The reaction sequence offers a reliable and scalable route to specifically substituted hydrazones that might otherwise be difficult to access. researchgate.net

Bischler-Möhlau and Hemetsberger Indole Syntheses

Beyond the Fischer synthesis, other classical methods are well-suited for preparing methoxy-activated indoles.

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.org While historically plagued by harsh reaction conditions and unpredictable regioselectivity, it has been applied to the synthesis of substituted indoles. wikipedia.orgresearchgate.net For example, the reaction of an appropriately substituted α-bromo-ketone with 4-benzyloxyaniline has been used as a key step in creating a 2,3-diaryl-5-benzyloxy-1H-indole scaffold. nih.gov More recently, researchers have applied the Bischler-Möhlau synthesis to access 5-methoxy-substituted diarylindoles, confirming the structure of the desired regioisomer through detailed spectroscopic analysis. rsc.org

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) provides a route to indole-2-carboxylic esters via the thermal decomposition of 3-aryl-2-azido-propenoic esters. chim.it These azide (B81097) precursors are typically prepared through the condensation of an aryl aldehyde with an azidoacetate. researchgate.net This method is particularly relevant for the synthesis of analogs of this compound, as it allows for the construction of the indole-2-carboxylate (B1230498) framework from a substituted benzaldehyde. unca.edu For example, it has been employed in the synthesis of various indole-2-carboxylates that serve as allosteric modulators for cannabinoid receptors. acs.org The primary limitation of this method can be the stability of the vinyl azide intermediate. researchgate.net

Modern Catalytic and Green Chemistry Approaches for Indole Ring Construction

In recent decades, a major focus of synthetic chemistry has been the development of more efficient, selective, and environmentally benign reactions. This has led to the emergence of powerful catalytic methods for indole synthesis that often operate under milder conditions than their classical counterparts.

Transition-Metal-Catalyzed Indolization Reactions

Transition metals, particularly palladium, copper, and rhodium, are at the forefront of modern indole synthesis. mdpi.com These catalysts enable a wide array of cyclization reactions through mechanisms like reductive N-heteroannulation, C-H activation, and cross-coupling cascades. researchgate.netchim.it

Palladium-catalyzed methods are among the most developed. Strategies include the reductive cyclization of β-nitrostyrenes, where a methoxy-substituted indole like 6-methoxy-3-(4-methoxyphenyl)-1H-indole can be produced in good yield using a Pd-catalyst and a CO surrogate. mdpi.com Other approaches involve the iodocyclization of o-alkynylanilines followed by Pd-catalyzed Sonogashira or Suzuki coupling to build highly substituted indole libraries. nih.gov

Copper-catalyzed reactions offer a cost-effective alternative. Cu-catalyzed methods have been developed for the direct C3-chalcogenation of indoles bearing methoxy and methyl groups. mdpi.com Efficient one-pot syntheses of indole-2-carboxylic esters have been achieved via a copper-catalyzed cascade reaction, which has been made more sustainable by using renewable solvents like 2-MeTHF and ethyl acetate (B1210297) instead of traditional polar aprotic solvents. acs.org Furthermore, a sequential one-pot process involving Chan-Lam C-N coupling followed by a cross-dehydrogenative coupling has been used to synthesize methyl 5-methoxy-2-phenyl-1H-indole-3-carboxylate. rsc.org

Rhodium-catalyzed syntheses have enabled unique transformations. For instance, Rh(II) complexes can catalyze the cascade reaction of β,β-disubstituted styryl azides to selectively form 2,3-disubstituted indoles, a reaction that proceeds in high yield with methoxy-substituted substrates. nih.gov Another novel strategy uses a rhodium catalyst for the [3+2] annulation between anilines and N-allylbenzimidazole to construct 2-methylindoles. nih.gov

Table 2: Overview of Modern Transition-Metal-Catalyzed Syntheses of Substituted Indoles

Metal Catalyst Reaction Type Substrates Product Type Reference
Palladium (Pd) Reductive Cyclization β-Nitrostyrenes 6-methoxy-3-aryl-1H-indoles mdpi.com
Copper (Cu) Sequential CDC (Z)-3-aminoacrylates, Boronic acids Methyl 5-methoxy-2-phenyl-1H-indole-3-carboxylate rsc.org
Rhodium (Rh) Cascade from Azides β,β-disubstituted styryl azides 2,3-disubstituted indoles (incl. methoxy-substituted) nih.gov

Organocatalytic and Biocatalytic Strategies for Enhanced Selectivity

Organocatalysis , which uses small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis, avoiding the cost and toxicity of heavy metals. While specific organocatalytic syntheses of this compound are not prominently documented, the principles are broadly applicable. Organocatalysts have been used for the atroposelective synthesis of axially chiral indoles and for asymmetric Friedel-Crafts reactions on substituted indole rings, demonstrating the potential for creating complex and stereodefined indole derivatives under mild conditions.

Biocatalytic and Chemoenzymatic approaches leverage the exquisite selectivity of enzymes to perform transformations that are challenging for traditional chemical methods. nih.gov This is particularly valuable for the late-stage functionalization of complex molecules. mdpi.com Aromatic prenyltransferases, for example, can catalyze the transfer of various groups onto an indole scaffold with high regioselectivity. shareok.org The enzyme CdpNPT has been shown to be effective in transferring benzylic donors with electron-donating groups, such as methoxy, onto indole-containing natural products. mdpi.comshareok.org While a de novo biocatalytic synthesis of this compound is not established, these chemoenzymatic strategies highlight a growing field focused on the precise and sustainable modification of indole analogs.

Sustainable and Environmentally Benign Synthetic Protocols

The development of sustainable and environmentally friendly synthetic methods for indole derivatives, including this compound, is a significant focus in modern organic chemistry. These protocols aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Recent approaches have explored the use of recyclable, biodegradable catalysts under solvent-free conditions. For instance, a highly efficient green synthesis of bis(indolyl)methanes, which are derivatives of indoles, has been achieved using a recyclable biodegradable glycerol-based carbon solid acid catalyst. This method operates at room temperature for a short duration (5 minutes) and produces excellent yields without the need for a solvent. nih.gov Another green approach utilizes cellulose (B213188) sulfuric acid as a solid, reusable catalyst for the reaction between indoles and aromatic aldehydes, also under solvent-free conditions. openmedicinalchemistryjournal.com The catalyst's non-hygroscopic nature allows for its reuse multiple times without significant loss of activity, making the process economical and environmentally friendly. openmedicinalchemistryjournal.com

Visible-light-induced, metal-free oxidative coupling reactions represent another advancement in the green synthesis of functionalized indoles. This method allows for the reaction of indoles with organo-dichalcogenides at ambient temperature, using sunlight or a compact fluorescent lamp (CFL) as the light source in an oxygen-purged acetone (B3395972) environment. This process avoids the use of metal catalysts and harsh conditions, offering a milder and more sustainable alternative. While primarily demonstrated for C3-functionalization, the principles are applicable to the synthesis and modification of various substituted indoles.

Chemoenzymatic methods are also emerging as a powerful tool for the sustainable synthesis of indole analogs. evitachem.com These processes leverage the high selectivity and mild operating conditions of enzymes. Aromatic prenyltransferases (PTs), for example, can catalyze the regioselective alkylation of indole scaffolds in complex chemical environments. shareok.org The promiscuity of certain PTs, such as CdpNPT, allows for the enzymatic transfer of various alkyl groups from synthetic pyrophosphate donors to indole-containing acceptors, facilitating the creation of novel natural product analogs under benign aqueous conditions. shareok.orgd-nb.info For example, the kinase from Psilocybe cubensis has been used to phosphorylate a chemically synthesized tryptamine (B22526) derivative, demonstrating a hybrid chemoenzymatic approach. nih.gov

MethodCatalyst/ConditionsKey AdvantagesCompound Type
Solid Acid Catalysis Glycerol-based carbon solid acidRecyclable catalyst, solvent-free, room temp., high yieldBis(indolyl)methanes
Solid Acid Catalysis Cellulose Sulfuric Acid (CSA)Reusable catalyst, solvent-freeIndole derivatives
Photocatalysis Visible light, no metal catalystEnvironmentally friendly, mild conditionsFunctionalized indoles
Chemoenzymatic Synthesis Prenyltransferases (e.g., CdpNPT)High selectivity, mild aqueous conditions, late-stage functionalizationAlkylated indole analogs

Regioselective Functionalization Strategies for the this compound Nucleus

The functionalization of the indole nucleus at specific positions is crucial for modulating the biological activity of its derivatives. However, the inherent electronic properties of the indole ring favor reactivity at the C3 and C2 positions, making regioselective functionalization, particularly at the C4 position of the benzene (B151609) portion, a significant synthetic challenge. smolecule.commdpi.commdpi.com The presence of multiple C-H bonds with similar reactivity on the benzene ring further complicates selective modifications. mdpi.com

To overcome these challenges, various strategies involving directing groups have been developed. The use of a directing group, often temporarily installed, can steer a catalyst to a specific C-H bond, enabling otherwise difficult transformations. For the functionalization of the C4 position, an aldehyde group at the C3 position has been successfully employed as a directing group. mdpi.com In a reaction catalyzed by a ruthenium complex, [Ru(p-cymene)Cl2]2, the C3-aldehyde directs the catalyst to the C4 position, facilitating C-H activation and subsequent alkenylation in good yield. mdpi.com This strategy proceeds through a proposed six-membered transition state. mdpi.com

Another powerful approach involves the use of a transient directing group, such as glycine, in palladium-catalyzed C4-arylation of indoles. mdpi.com This method demonstrates high regioselectivity, with electron-donating groups on the indole substrate generally leading to higher reactivity. mdpi.com Classical methods like the Fischer indole synthesis can also be adapted to allow for the regioselective introduction of substituents onto the indole ring prior to its formation. For instance, the synthesis of 6-methoxy-3-methylindole-2-carboxylate was achieved with high regioselectivity over its 4-methoxy isomer through a Japp–Klingmann reaction followed by Fischer cyclization. rsc.org

PositionStrategyCatalyst/ReagentNotes
C4 Directing Group[Ru(p-cymene)Cl2]2 / Ag saltC3-aldehyde directs C4-alkenylation. mdpi.com
C4 Transient Directing GroupPd(OAc)2 / AgTFA / GlycineDirect C4-arylation of the indole core. mdpi.com
Varies Pre-functionalizationFischer Indole SynthesisSubstituents are placed on precursors before cyclization. rsc.org

Direct C-H activation has become a cornerstone of modern synthetic chemistry, offering an atom-economical and efficient pathway to functionalize organic molecules without the need for pre-installed functional groups. researchgate.netchemrxiv.org This approach is particularly valuable for the late-stage functionalization (LSF) of complex molecules like drug candidates, allowing for rapid diversification and optimization of properties. researchgate.netchemrxiv.org

For the indole scaffold, transition-metal catalysis is the predominant strategy for C-H activation. mdpi.com Rhodium(III) catalysts, for instance, have been used for the C2-selective alkylation of indoles bearing a 1,3,5-triazine (B166579) directing group. rsc.org This reaction proceeds via C-H activation and subsequent conjugate addition to maleimides with high efficiency and excellent site selectivity. rsc.org Similarly, ruthenium(II) catalysts have proven effective for C4-functionalization when guided by a C3-carboxamide or C3-aldehyde group. smolecule.commdpi.comnih.gov The ability to switch the site of functionalization by choosing the appropriate catalyst is a key advantage; for example, different rhodium and iridium catalysts can selectively promote C-H functionalization at either the C2 or C4/C7 positions of 3-carboxamide indoles. nih.gov

Late-stage functionalization of indole-containing compounds is frequently demonstrated. A metal-free, hydrogen autotransfer-type reaction mediated by Cs2CO3/oxone® allows for the C3-alkylation of various functionalized indoles, including 5-methoxyindole (B15748), with α-heteroaryl-substituted methyl alcohols. chemrxiv.org This method showcases its utility through the successful late-stage modification of a drug compound. chemrxiv.org Iodine has also been used as a simple, greener catalyst for the C3-benzylation of indoles, including 5-methoxyindole, with benzylic alcohols, providing access to tri-aryl- and diaryl(indolyl)methanes. acs.org These methods highlight the growing toolbox available to medicinal chemists for modifying complex indole cores at late stages of a synthetic sequence. researchgate.netchimia.ch

The synthesis of chiral indole derivatives in an enantiomerically pure form is of paramount importance, as the stereochemistry often dictates biological activity. researchgate.net Catalytic asymmetric synthesis provides the most efficient route to these optically active molecules. researchgate.netacs.org

A prominent strategy is the catalytic asymmetric hydrogenation of substituted indoles to produce chiral indolines. For example, the hydrogenation of 3-substituted indoles using a rhodium catalyst with a trans-chelating chiral diphosphine ligand (PhTRAP) yields 3-substituted indolines with high enantioselectivity (up to 98% ee). acs.org This method was successfully applied to the synthesis of a key chiral intermediate for the antitumor agent (+)-CC-1065, starting from 2-iodo-5-methoxyaniline. acs.org

Asymmetric Friedel-Crafts reactions are another powerful tool for creating chiral centers, typically at the C3 position. researchgate.net More uniquely, the catalytic asymmetric synthesis of molecules with a chiral center at the C2 position has been achieved. researchgate.net This was accomplished through a one-pot reaction involving the Friedel-Crafts alkylation of 4,7-dihydroindole with trifluoromethyl ketimines, catalyzed by a chiral phosphoric acid, followed by oxidation to furnish the chiral 2-indolylmethylamines with high enantioselectivity. researchgate.net

For creating chiral spiro-indole derivatives, which are common motifs in natural products, enantioselective annulation reactions have been developed. A zinc-catalyzed [3+3] annulation of isatin-derived enones with substituted 2-aminomaleimides has been reported for the synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives with high yields and excellent enantioselectivity. mdpi.com Furthermore, a patent describes a highly efficient and enantioselective process for synthesizing a chiral piperidinyl indole derivative, 4-((2S,4S)-(4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl))benzoic acid, where the key reductive amination step achieves over 99% ee. google.com

Reaction TypeCatalyst/LigandChiral Product TypeEnantioselectivity (ee)
Asymmetric Hydrogenation [Rh(nbd)2]SbF6 / PhTRAP3-Substituted IndolinesUp to 98% acs.org
Friedel-Crafts Alkylation Chiral Phosphoric Acid2-IndolylmethylaminesUp to 95% researchgate.net
[3+3] Annulation Zinc / Chiral LigandSpiro[indoline-3,4′-thiopyrano[2,3-b]indole]High mdpi.com
Reductive Amination Not specified4-((2S,4S)-piperidinyl)benzoic acid derivative>99% google.com

Advanced Chemical Derivatization and Scaffold Hybridization Strategies Involving 5 Methoxy 4 Methyl 1h Indole

N-Functionalization and C-Substituent Modifications on the Indole (B1671886) Ring System

The functionalization of the 5-methoxy-4-methyl-1H-indole ring can be systematically approached at its nitrogen and carbon positions to modulate its properties. The nitrogen at the N-1 position and the carbon at the C-3 position are particularly reactive sites for electrophilic substitution.

C-Substituent Modifications: The C-3 position is the most nucleophilic carbon in the indole ring, making it a primary site for electrophilic attack. Photochemically driven, ruthenium-catalyzed C-H functionalization has been used to introduce a formyl group at the C-3 position of various substituted indoles, including those with methoxy (B1213986) and methyl groups. acs.org This reaction highlights the requirement of a free N-H group for successful C-3 functionalization under these specific photochemical conditions. acs.org Halogenation, such as bromination using N-bromosuccinimide (NBS), can introduce bromine atoms onto the indole ring, which can then serve as handles for further cross-coupling reactions like the Sonogashira or Suzuki-Miyaura couplings. chim.itdergipark.org.tr This allows for the introduction of a wide array of aryl or alkynyl substituents, further diversifying the molecular structure. chim.itrsc.org

Table 1: Selected Functionalization Reactions on the Indole Ring

Reaction Type Position(s) Reagents & Conditions Resulting Modification Citation(s)
N-Alkylation N-1 Alkyl halide, Base (e.g., K₂CO₃), DMF Addition of an alkyl group to the indole nitrogen nih.gov
C3-Formylation C-3 Alcohol, Ru-catalyst, Photochemical conditions Introduction of a -CHO group acs.org
Bromination Benzene (B151609) ring N-Bromosuccinimide (NBS), Chloroform, Reflux Introduction of Br atoms dergipark.org.tr
Suzuki-Miyaura Coupling C-5, C-7 Aryl boronic acid, Pd catalyst, Water Arylation of the indole ring rsc.org

Strategic Incorporation of this compound into Molecular Hybrids

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecular entity. This approach aims to generate novel compounds by combining the structural features of different bioactive moieties. nih.govnih.gov The this compound scaffold is a valuable building block in this context.

Indole-Thiazolidine Hybrids: The indole nucleus can be conjugated with sulfur-containing heterocycles like thiazolidine (B150603). For example, a related structure, 4-(5-methoxy-2-methyl-1H-indol-3-yl)-thiazol-2-ylamine, demonstrates the direct linkage of a thiazole (B1198619) ring to the C-3 position of the indole core. The synthesis of such hybrids often involves condensation reactions between an indole-3-carboxaldehyde (B46971) derivative and a compound containing the thiazolidine or thiazole precursor structure.

Indole-Chalcone Conjugates: Chalcones are α,β-unsaturated ketones that can be synthesized through a Claisen-Schmidt condensation between an appropriate aldehyde and an acetophenone (B1666503). nih.govacs.org Indole-chalcone hybrids are readily prepared by reacting an indole-3-carboxaldehyde with a substituted acetophenone under basic conditions. nih.govacs.org A potent derivative, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), highlights the successful creation of such a hybrid, linking the 5-methoxy-indole moiety to a pyridinyl ring via the characteristic chalcone (B49325) bridge. acs.org The electronic nature of substituents on both the indole and the phenyl ring of the acetophenone can be varied to create a library of diverse compounds. mdpi.com

Isatin (B1672199) (1H-indole-2,3-dione) is another "privileged" scaffold that can be hybridized with other indole moieties. nih.gov The synthesis of isatin-indole hybrids often proceeds through a carbohydrazide (B1668358) linker. A general method involves the initial esterification of a 5-methoxyindole-2-carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. nih.govresearchgate.net This hydrazide is then condensed with a substituted isatin derivative in the presence of a catalytic amount of glacial acetic acid to yield the final isatin-indole molecular hybrid. nih.govnih.govresearchgate.net This modular synthesis allows for structural variations by using different substituents on both the isatin and indole starting materials. nih.govnih.gov

Table 2: Synthesis of Isatin-Indole Hybrids

Step Starting Material Reagents & Conditions Intermediate/Product Citation(s)
1 5-Methoxyindole-2-carboxylic acid Methanol, H₂SO₄ (cat.), Reflux Methyl 5-methoxyindole-2-carboxylate nih.govresearchgate.net
2 Methyl 5-methoxyindole-2-carboxylate Hydrazine hydrate, Methanol, Reflux 5-Methoxy-1H-indole-2-carbohydrazide nih.govresearchgate.net
3 5-Methoxy-1H-indole-2-carbohydrazide + Isatin derivative Absolute ethanol, Acetic acid (cat.), Reflux Isatin-indole molecular hybrid nih.govnih.govresearchgate.net

Synthesis of Bis-Indole and Tris-Indole Systems featuring Methoxy and Methyl Moieties

Bis-indole and tris-indole alkaloids are classes of compounds where two or three indole units are connected, often through a linker. chim.it

Bis-Indoles: The synthesis of bis(indolyl)methanes is a common strategy, typically achieved by the electrophilic substitution reaction of two equivalents of an indole with an aldehyde or ketone. mdpi.com For instance, 5-methoxy indole can react with various aldehydes in the presence of a catalyst to form the corresponding bis(indolyl)methane derivatives. researchgate.net Unsymmetrical bis-indoles can also be synthesized; for example, the reaction of 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol with a different indole (like 4-methoxy-1H-indole) in the presence of iodine yields an unsymmetrical diindolylmethane. beilstein-journals.org

Tris-Indole Systems: More complex tris-indole systems have also been developed. A straightforward synthesis involves the reaction of 1,3,5-benzenetricarbonyl trichloride (B1173362) with three equivalents of 5-methoxytryptamine (B125070) in the presence of triethylamine. mdpi.com This results in a tripodal molecule, N,N′,N″-Tris[(5-methoxy-1H-indol-3-yl)ethyl]benzene-1,3,5-tricarboxamide, where three 5-methoxyindole (B15748) units are linked to a central benzene ring. mdpi.com Another advanced method for creating tris-indoles involves a Suzuki-Miyaura cross-coupling reaction between a dibromoindole and an indolyl boronic acid, demonstrating a powerful technique for constructing these complex architectures. rsc.org

Pyrimidinyl Hybrids: The indole scaffold can be integrated with pyrimidine (B1678525) rings to create novel fused or linked systems. While direct synthesis starting from this compound is a specific area of research, general strategies often involve building one heterocycle onto another. For example, syntheses have been developed for 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, showcasing methods to link complex heterocyclic systems. nih.gov

Piperazine (B1678402) Hybrids: Piperazine is a common linker in medicinal chemistry. Indole-piperazine hybrids are frequently synthesized via amidation reactions. jst.go.jp A typical route involves the coupling of an indolecarboxylic acid (such as 5-methoxy-1H-indole-2-carboxylic acid) with a piperazine derivative. jst.go.jpnih.gov Reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often used to facilitate the amide bond formation. jst.go.jp This approach was used to create hybrid structures of 8-hydroxyquinoline (B1678124) and 5-methoxy indole linked by a piperazine bridge. nih.gov

Development of this compound-based Heterocyclic Fused Systems

Fusing additional heterocyclic rings directly to the indole core creates rigid, polycyclic systems with distinct three-dimensional shapes. Various synthetic strategies have been developed to construct such molecules. For example, isatin derivatives can be used as starting materials to build fused systems like 1,2,4-triazino[5,6-b]indoles. researchgate.netresearchgate.net These reactions often involve the cyclization of an isatin-3-hydrazone derivative with various reagents. The development of novel polyheterocyclic systems, such as pyrazolo[5',1':3,4] nih.govnih.govCurrent time information in Chatham County, US.triazino[5,6-b]indoles, demonstrates the potential to create complex, multi-ring structures starting from a functionalized indole base. researchgate.net These syntheses often involve heterocyclization reactions with α,β-bifunctional reagents under specific conditions. researchgate.net

Biological Activities and Pharmacological Investigations of 5 Methoxy 4 Methyl 1h Indole Derivatives

Antineoplastic and Anticancer Potency

Derivatives of the 5-methoxy-indole scaffold have demonstrated significant potential as anticancer agents, engaging with a variety of cellular mechanisms to inhibit tumor growth and survival.

A key strategy in cancer therapy is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). Certain 5-methoxy-indole derivatives have been shown to effectively modulate these pathways. For instance, a novel quinoline-indole hybrid, 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline, exhibited potent inhibitory activity against gastric (MGC-803), colon (HCT-116), and esophageal (Kyse450) cancer cell lines, with IC₅₀ values of 0.58, 0.68, and 0.59 µM, respectively. acs.org Further investigation revealed that this compound suppresses the formation of cancer cell colonies, arrests the cell cycle in the G2/M phase, and induces intrinsic apoptosis by down-regulating related proteins in gastric cancer cells. acs.org

Similarly, a series of 5-methoxy-1H-indole-2-carbohydrazide derivatives linked to isatin (B1672199) moieties demonstrated significant antiproliferative activity. One of the most potent compounds in this series, designated 5o, was found to be approximately five times more potent than the standard drug sunitinib. nih.gov Mechanistic studies showed that compound 5o caused an elongation of the G1 phase of the cell cycle, leading to a reduction in the S and G2/M phases, thereby halting cell proliferation. nih.gov

Table 1: Antiproliferative Activity of Selected 5-Methoxy-Indole Derivatives

Compound Name Cancer Cell Line Observed Effect IC₅₀ Value
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline MGC-803 (Gastric) Inhibition of proliferation, G2/M arrest, Apoptosis induction 0.58 µM
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline HCT-116 (Colon) Inhibition of proliferation 0.68 µM
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline Kyse450 (Esophageal) Inhibition of proliferation 0.59 µM

The anticancer effects of 5-methoxy-indole derivatives are often traced to their interaction with specific molecular targets that are crucial for cancer cell function.

Tubulin: Microtubules, polymers of the protein tubulin, are essential for cell division, making them a prime target for anticancer drugs. Numerous indole (B1671886) derivatives have been developed as tubulin polymerization inhibitors. tandfonline.com Research has shown that arylthioindole derivatives can potently inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov Structure-activity relationship (SAR) studies reveal that the presence and position of a methoxy (B1213986) group on the indole ring can be critical for activity. nih.govnih.gov For example, new 2-phenylindole (B188600) derivatives bearing methoxy substituents at positions 4 through 7 were designed as potent inhibitors of tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov

Protein Kinases: Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow. A novel derivative, (Z)-N-(4-(2-((5-Methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbonyl)phenyl) benzamide, was designed to target this kinase. It demonstrated significant in vitro inhibitory activity against VEGFR-2 with an IC₅₀ value of 25 nM, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ of 35 nM). nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an important target in oncology. google.com Indole-based structures have been successfully utilized to create potent HDAC inhibitors. For instance, a series of indole-based hydroxamic acid derivatives were synthesized, with one compound showing powerful inhibition of HDAC1 and HDAC6 with IC₅₀ values of 1.16 nM and 2.30 nM, respectively. nih.govresearchgate.net These inhibitors were shown to increase histone acetylation, induce G2/M cell cycle arrest, and promote apoptosis in cancer cells. nih.gov

A major challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic drugs. This is often caused by the overexpression of efflux pumps, such as the ABCC1 protein, which actively transport drugs out of the cell. Some 5-methoxy-indole derivatives have shown promise in overcoming or acting on these resistant phenotypes.

A study tested the 5-methoxyindole-isatin hybrid, compound 5o, against both a sensitive lung cancer cell line (A-549) and its multidrug-resistant counterpart (NCI-H69AR), which expresses the ABCC1 efflux pump. nih.gov Compound 5o inhibited the growth of the resistant cell line with an IC₅₀ value of 10.4 μM, demonstrating its ability to act on MDR cells, although it was about 12-fold less sensitive compared to the non-resistant line, suggesting it may be a substrate for the efflux pump. nih.gov

Furthermore, the methuosis-inducing compound MOMIPP (detailed in the next section) has been found to be effective in reducing the viability of doxorubicin-resistant breast cancer cells and temozolomide-resistant glioblastoma cells. acs.orgnih.gov This suggests that inducing alternative cell death pathways is a viable strategy for combating cancers that have become resistant to traditional apoptosis-inducing therapies.

While apoptosis is the most well-known form of programmed cell death, inducing alternative, non-apoptotic death pathways is an exciting therapeutic strategy, particularly for apoptosis-resistant cancers. Methuosis is a distinct form of caspase-independent cell death characterized by the massive accumulation of cytoplasmic vacuoles derived from macropinosomes, leading to cell rupture. nih.govacs.org

A specific derivative, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one, known as MOMIPP, has been identified as a potent inducer of methuosis. acs.orgnih.govnih.gov This indole-based chalcone (B49325) triggers methuosis at low micromolar concentrations in various cancer cell lines, including glioblastoma. nih.govtandfonline.com The discovery of MOMIPP and related compounds highlights a novel mechanism by which 5-methoxy-indole derivatives can exert their anticancer effects, offering a potential avenue for treating cancers that are resistant to conventional therapies. acs.org

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, indole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities. researchgate.net The 5-methoxy-indole scaffold contributes to this profile, with various derivatives showing efficacy against a range of pathogenic microbes.

Derivatives of 5-methoxy-indole have been synthesized and tested against both Gram-positive and Gram-negative bacteria, which differ in the structure of their cell walls.

One study developed new derivatives of 2-(5-methoxy-1-(4-chlorobenzene)-2-methyl-1H-indol-3-yl)acetohydrazide. researchgate.net A compound from this series, YA3N, was found to be more effective than the standard antibiotic ciprofloxacin (B1669076) against the Gram-negative bacterium Klebsiella pneumoniae (MIC = 125 µg/mL) and also showed good activity against Escherichia coli (MIC = 125 µg/mL). Another compound, YA4C, demonstrated comparable activity against the Gram-positive Streptococcus pyogenes (MIC = 250 µg/mL). researchgate.net

In another study, a series of isatin-indole molecular hybrids were synthesized from a 5-methoxy-1H-indole-2-carbohydrazide precursor. mdpi.com While most compounds showed weak activity against Gram-negative bacteria, certain derivatives exhibited good activity against Gram-positive isolates. mdpi.com Another report identified (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (compound 5h) as a lead compound for the development of new antibacterial and antifungal agents. nih.gov Additionally, 5-methoxy-2-phenylindole was reported to have significant antibacterial activity against the Gram-positive Bacillus cereus with a minimum inhibitory concentration (MIC) of 3.9 µg/ml. japsonline.com

These findings underscore the potential of the 5-methoxy-indole framework as a versatile scaffold for the development of novel antimicrobial agents to combat a wide range of bacterial pathogens.

Table 2: Antibacterial Spectrum of Selected 5-Methoxy-Indole Derivatives

Compound/Derivative Class Bacterial Strain Gram Type Activity (MIC)
2-(5-methoxy-1-(4-chlorobenzoyl)-2-methyl-1H-indol-3-yl)acetohydrazide (YA3N) Klebsiella pneumoniae Negative 125 µg/mL
2-(5-methoxy-1-(4-chlorobenzoyl)-2-methyl-1H-indol-3-yl)acetohydrazide (YA3N) Escherichia coli Negative 125 µg/mL
2-(5-methoxy-1-(4-chlorobenzoyl)-2-methyl-1H-indol-3-yl)acetohydrazide (YA4C) Streptococcus pyogenes Positive 250 µg/mL
5-methoxy-2-phenylindole Bacillus cereus Positive 3.9 µg/mL
(Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) Various Bacteria Both Considered a lead compound

Table 3: List of Mentioned Compounds

Compound Name
5-methoxy-4-methyl-1H-indole
Melatonin (B1676174)
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline
Sunitinib
5-methoxy-1H-indole-2-carbohydrazide
Isatin
Tubulin
Colchicine
(Z)-N-(4-(2-((5-Methoxy-1H-indol-3-yl)methylene)hydrazine-1-carbonyl)phenyl) benzamide
Sorafenib
Histone Deacetylase (HDAC)
3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP)
Doxorubicin
Temozolomide
2-(5-methoxy-1-(4-chlorobenzene)-2-methyl-1H-indol-3-yl)acetohydrazide
Ciprofloxacin
(Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Antifungal Activity against Fungal Pathogens

Derivatives of this compound have demonstrated notable antifungal properties against a variety of fungal pathogens. For instance, certain isatin-indole hybrids, which incorporate the 5-methoxyindole (B15748) structure, have shown significant activity. Specifically, compounds 5g and 5h were found to be equipotent against Penicillium notatum, exhibiting an MIC value of 7.8 µg/mL, making them approximately 32 times more potent than the standard antifungal drug fluconazole. mdpi.com Furthermore, compound 5j was identified as the most active candidate against Candida albicans, with an MIC value of 3.9 µg/mL, which is about four times more potent than fluconazole. mdpi.com

In another study, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and evaluated for their antifungal activity. nih.gov All the tested compounds displayed antifungal activity against eight different fungal species. mdpi.commdpi.com The most potent compound in this series exhibited MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov

Additionally, other indole derivatives have shown broad-spectrum antifungal activities. For example, some derivatives exhibited more potent activities than the commercial agricultural fungicide hymexazole against seven phytopathogenic fungi. researchgate.net The structure-activity relationship studies indicated that the indole ring system is crucial for the antifungal activity. nih.gov

Compound/DerivativeFungal PathogenActivity (MIC)Reference
Compound 5gPenicillium notatum7.8 µg/mL mdpi.com
Compound 5hPenicillium notatum7.8 µg/mL mdpi.com
Compound 5jCandida albicans3.9 µg/mL mdpi.com
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (most potent)Various fungi0.004–0.03 mg/mL nih.gov

Inhibition of Biofilm Formation in Microbial Systems

The ability of this compound derivatives to inhibit biofilm formation has been a subject of investigation. Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.

One study focused on 3-(2-isocyanobenzyl)-1H-indole derivatives and their impact on biofilm formation in Serratia marcescens. acs.org The results indicated that derivatives with a 3-methoxy group in the indole ring structure demonstrated higher biofilm inhibition activity compared to the lead compound. acs.org For instance, one of the most effective compounds, IMBI, at concentrations of 0.39, 0.78, and 1.56 μg/mL, inhibited biofilm formation in S. marcescens NJ01 by 10%, 17%, and 42%, respectively. acs.org

Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed that several compounds exhibited excellent antibiofilm activity. mdpi.com They were effective in both inhibiting biofilm formation and killing cells within mature biofilms of Staphylococcus aureus and Candida albicans. mdpi.com Specifically, compounds 3aa, 3ad, 3ao, and 3aq demonstrated significant potential in this regard. mdpi.com

Furthermore, a series of 1,2,4-oxadiazole (B8745197) topsentin (B55745) analogs, which can be related to the broader class of indole derivatives, were found to inhibit biofilm formation in S. aureus with BIC50 values less than 10 μM for the most potent derivatives. nih.gov

Compound/DerivativeMicroorganismBiofilm InhibitionReference
IMBI (1.56 μg/mL)Serratia marcescens NJ0142% acs.org
3aa, 3ad, 3ao, 3aqStaphylococcus aureus, Candida albicansExcellent antibiofilm activity mdpi.com
1,2,4-Oxadiazole topsentin analogs (most potent)Staphylococcus aureusBIC50 < 10 μM nih.gov

Anti-inflammatory and Immunomodulatory Effects

Cyclooxygenase (COX) Inhibition and Prostaglandin Synthesis Modulation

Derivatives of 5-methoxy-1H-indole have been investigated for their potential as cyclooxygenase (COX) inhibitors, which are key enzymes in the synthesis of prostaglandins (B1171923) involved in inflammation.

A study on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives found that the introduction of a methoxy substituent at the C-5 position, as in compound 4e (5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole), resulted in the best COX-2 selectivity (S.I. = 291.2). researchgate.netbrieflands.com Molecular docking studies showed that the methylsulfonyl group of this compound orients into the secondary pocket of the COX-2 enzyme. researchgate.net

In another research, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Three compounds, S3, S7, and S14, showed significant anti-inflammatory activity comparable to the reference drug indomethacin. nih.gov Compound S3 was found to selectively inhibit COX-2 expression, suggesting it could be a lead compound for developing new anti-inflammatory agents with gastric sparing activity. nih.gov Docking studies revealed that compound S3 forms hydrogen bonds with key amino acid residues in the COX-2 active site, similar to indomethacin. nih.gov

Furthermore, a novel indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has been reported to possess highly significant anti-inflammatory activities. nih.gov

Compound/DerivativeTargetActivity/SelectivityReference
5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole (4e)COX-2Selectivity Index (S.I.) = 291.2 researchgate.netbrieflands.com
Compound S3 (a 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative)COX-2Selective inhibition of COX-2 expression nih.gov
MMINAInflammatory pathwaysSignificant anti-inflammatory activity nih.gov

Investigation of Inflammatory Pathway Modulation

The anti-inflammatory effects of this compound derivatives extend to the modulation of various inflammatory pathways.

The novel indole derivative MMINA has demonstrated a promising chemoprotective effect against organ injury by modulating antioxidant stress and regulating the expression of various signal transduction pathways involved in inflammation. nih.gov These pathways include NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α in different organs. nih.gov

In a study of piperazine (B1678402) substituted indole derivatives, it was found that substitution at the 5-position of the indole ring with a methoxy group contributed to increased anti-inflammatory potency. jrespharm.com For instance, in the case of 5-methoxy indole derivatives, the presence of a nitro group at the 4'-position of the phenyl piperazine exhibited stronger membrane stabilization activity (an indicator of anti-inflammatory potential) compared to other derivatives. jrespharm.com

Furthermore, research on various indole derivatives has consistently highlighted their potential as anti-inflammatory agents, often linked to their ability to inhibit inflammatory mediators. rjptonline.orgamazonaws.com

Neuropharmacological and Central Nervous System (CNS) Activities

Interactions with Neurotransmitter Receptors (e.g., Serotonin (B10506) 5-HT Receptors)

The structural similarity of the indole nucleus to serotonin has led to extensive investigation of this compound derivatives for their interactions with serotonin (5-HT) receptors.

A series of N(1)-arylsulfonyltryptamines were identified as potent ligands for the human serotonin 5-HT6 receptor, with the 5-methoxy-1-benzenesulfonyl analogue having the highest affinity. nih.gov Optimization of 3-(piperazinylmethyl) indole derivatives led to the identification of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) as a potent and selective 5-HT6 receptor antagonist. nih.govresearchgate.net This compound exhibited a high affinity for the human 5-HT6 receptor (Ki = 2.04 nM) and high selectivity over numerous other receptors and enzymes. nih.govresearchgate.net

Another study identified 3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one (D2AAK1) as a multi-target ligand of aminergic G protein-coupled receptors, including serotonin 5-HT1A and 5-HT2A receptors. researchgate.net This compound has shown potential antipsychotic, anxiolytic, and pro-cognitive activity in vivo. researchgate.net

The substitution of a 5-methoxy group on the indole ring has been shown to be a critical factor in the affinity and selectivity of these compounds for various 5-HT receptor subtypes. For example, the presence of a 5-methoxy group is not well-tolerated for binding at 5-HT3 receptors, which helped in directing research towards other receptor subtypes like 5-HT6. unc.edu

Compound/DerivativeReceptor TargetBinding Affinity (Ki)Reference
SUVN-502Human 5-HT6 Receptor2.04 nM nih.govresearchgate.net
D2AAK15-HT1A, 5-HT2A ReceptorsMulti-target ligand researchgate.net
5-methoxy-1-benzenesulfonyltryptamineHuman 5-HT6 ReceptorHigh affinity nih.gov

Potential as Agents for Neurodegenerative Disease Management

Derivatives of 5-methoxy-1H-indole have emerged as promising candidates for the management of neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com The complex nature of these diseases, often involving oxidative stress, neuroinflammation, and protein aggregation, necessitates multi-target therapeutic approaches. mdpi.com

One such derivative, N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO), has demonstrated significant neuroprotective effects. mdpi.com In a scopolamine-induced model of Alzheimer's-type dementia in rats, 5MeO was shown to improve learning and memory. mdpi.com Mechanistically, it restored brain-derived neurotrophic factor and acetylcholine (B1216132) levels, which were decreased by scopolamine, and normalized the activity of acetylcholinesterase in the hippocampus. mdpi.com Furthermore, 5MeO effectively counteracted scopolamine-induced oxidative stress by reducing lipid peroxidation and increasing catalase activity. mdpi.com These findings highlight the potential of 5-methoxy-indole derivatives as multi-target agents for Alzheimer's disease. mdpi.com

Another avenue of research has focused on the development of serotonin 6 (5-HT6) receptor antagonists. The compound 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) has been identified as a potent and selective 5-HT6 receptor antagonist with potential for treating cognitive disorders associated with Alzheimer's disease. acs.orgnih.govresearchgate.net It exhibits high affinity for the human 5-HT6 receptor and is orally bioavailable and brain penetrant. nih.govresearchgate.net Preclinical studies have shown its efficacy, and it has progressed to Phase-1 clinical trials. nih.govresearchgate.net

Furthermore, hybridization of curcumin (B1669340) and melatonin has led to the discovery of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a neuroprotectant for Alzheimer's disease. acs.org This hybrid compound showed protective effects in a cellular model of Alzheimer's disease. nih.gov

The neuroprotective properties of indole derivatives are often linked to their ability to mitigate oxidative stress. Studies on SH-SY5Y cell lines have shown that derivatives of 5-methoxy-6-methyl-1H-indole can significantly reduce oxidative stress-induced damage and protect against neurotoxicity induced by hydrogen peroxide and 6-hydroxydopamine.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidase (MAO) enzymes, particularly MAO-B, are key targets in the treatment of neurodegenerative diseases due to their role in the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B can reduce oxidative stress and prevent neuronal apoptosis. Several 5-methoxy-indole derivatives have been investigated as MAO inhibitors.

Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have shown potent MAO-B inhibitory effects in addition to their antioxidant and neuroprotective properties. mdpi.com The presence of a 3,4-dihydroxy functional group in N′-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide (5MeO) was found to be advantageous for MAO-B inhibition. mdpi.com

Research has also explored a range of other indole derivatives as MAO inhibitors. nih.govnih.gov For instance, a series of indole-based small molecules were synthesized and evaluated for their MAO-B inhibitory activity, with some compounds showing inhibition in the sub-micromolar range. nih.gov The structure-activity relationship studies revealed that the substitution pattern on the indole ring and the nature of the substituents are critical for potent and selective MAO-B inhibition. nih.govnih.gov For example, the presence of a 3-fluorobenzoyl moiety at the N-1 position of the indole scaffold was found to be beneficial for MAO-B inhibition. nih.gov

The selectivity for MAO-B over MAO-A is a crucial factor in developing safer therapeutic agents, as MAO-A is involved in the metabolism of serotonin and norepinephrine. nih.gov Many of the studied indole derivatives have demonstrated high selectivity for MAO-B. nih.gov

Table 1: MAO Inhibition by this compound Derivatives and Related Compounds

Other Therapeutic Applications and Mechanisms

Antiviral and Antitubercular Properties

Indole derivatives have shown promise as antiviral and antitubercular agents. rjptonline.orgrsc.org A derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, exhibited antiviral activity against SARS-CoV-2 in vitro. actanaturae.ru This compound completely inhibited the replication of the virus at a concentration of 52.0 μM. actanaturae.ru

In the realm of antitubercular research, the substitution pattern on the indole ring has been shown to be critical for activity. nih.gov For instance, a 4-methoxyindole (B31235) derivative with an unsubstituted adamantane (B196018) moiety displayed excellent anti-TB activity, being more potent than the first-line drug isoniazid. nih.gov Shifting the methoxy group to the 5-position resulted in a significant loss of activity. nih.gov Furthermore, replacing the methoxy group with a more lipophilic methyl group at the 5-position enhanced the antitubercular potency. nih.gov Other studies have also highlighted the potential of indole-2-carboxamide analogues as antitubercular agents, with some compounds showing high activity against drug-sensitive Mycobacterium tuberculosis strains. rsc.org

Antidiabetic and Antihypertensive Potential

The therapeutic potential of indole derivatives extends to metabolic disorders such as diabetes and hypertension. rsc.orgmdpi.com Research has shown that certain indole alkaloids and their synthetic derivatives possess antidiabetic properties. sci-hub.seresearchgate.net For example, a compound isolated from a Chinese black ant, 4-((1H-indole-3yl) methyl) picolinamide, was found to inhibit factors associated with diabetic nephropathy. sci-hub.se Synthetic indole derivatives have also been investigated as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. mdpi.com

Some indole derivatives have also been reported to have antihypertensive properties, highlighting the versatility of this chemical scaffold in addressing various aspects of metabolic syndrome. mdpi.com

Antioxidant Activity and Oxidative Stress Mitigation

Many of the therapeutic effects of 5-methoxy-indole derivatives can be attributed to their antioxidant properties and their ability to mitigate oxidative stress. tandfonline.comiaps.org.in Oxidative stress is a common underlying factor in numerous diseases, including neurodegenerative disorders, cancer, and inflammation. iaps.org.in

Derivatives of 5-methoxy-indole have been shown to be potent antioxidants, capable of scavenging free radicals and chelating metal ions. tandfonline.comnih.gov For example, a series of indole derivatives with substitutions at the C-3 position were evaluated for their antioxidant activity, with a derivative containing a pyrrolidinedithiocarbamate moiety showing the highest radical scavenging and reducing ability. nih.gov

The antioxidant activity of these compounds is influenced by the nature and position of substituents on the indole ring. researchgate.net For instance, the presence of a methoxy group is known to increase the stability of the free radical, thereby enhancing antioxidant activity. researchgate.net In studies on 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives, a compound with a para-dimethylaminophenyl substitution exhibited the highest antioxidant activity in a DPPH assay. iaps.org.in

Furthermore, some 5-methoxy-indole derivatives have demonstrated cytoprotective effects against oxidative stress-induced hemolysis in human red blood cells. nih.gov

Table 2: Antioxidant Activity of this compound Derivatives and Related Compounds

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Structural Determinants for Biological Efficacy of 5-methoxy-4-methyl-1H-indole Derivatives

While extensive research has been conducted on various substituted indoles, the specific this compound scaffold is less documented. However, by examining related structures, we can infer the key determinants of biological efficacy. The indole (B1671886) core itself provides a crucial framework for interaction with various biological targets. The efficacy of its derivatives is largely dictated by the nature and position of its substituents.

For instance, in the broader class of 5-methoxyindole (B15748) derivatives, modifications to the indole ring have been systematically evaluated to determine their effects on receptor binding and enzyme inhibition . The introduction of a methyl group at the 2-position of the 5-methoxyindole core, as seen in (E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1-indol-3-yl) acetohydrazide, has been shown to be a good candidate for analgesic and anti-inflammatory activity chim.it. This suggests that small alkyl groups on the indole nucleus, in combination with the 5-methoxy group, can be beneficial for certain biological activities.

The 4-methyl group in the target compound is expected to introduce both steric and electronic effects that can significantly modulate its interaction with biological targets. Research on other indole derivatives has shown that even minor positional changes of substituents can drastically alter biological activity, highlighting the importance of precise structural arrangement mdpi.com.

Positional and Electronic Effects of Methoxy (B1213986) and Methyl Substituents on Pharmacological Profiles

The pharmacological profile of an indole derivative is intimately linked to the electronic properties and positions of its substituents. The 5-methoxy group is a well-studied substituent on the indole ring. It is an electron-donating group, which increases the electron density of the indole nucleus, potentially enhancing its interaction with electron-deficient pockets in target proteins. Studies on various methoxyindoles have shown that the position of the methoxy group is critical. For example, in a series of monomethoxy N,N-dimethyltryptamine derivatives, the 4- and 5-methoxy analogs were found to bind with higher affinity to the 5-HT1F receptor than their 6- and 7-methoxy counterparts researchgate.net. This highlights the favorable role of methoxy substitution at the 4 and 5 positions for certain receptor interactions.

Influence of Side Chain Modifications on Receptor Binding and Target Specificity

For many indole-based drugs, a side chain, often at the 3-position, is crucial for biological activity. This is particularly true for tryptamine (B22526) derivatives, which are analogs of the neurotransmitter serotonin (B10506). While the core this compound provides a specific binding motif, modifications to an attached side chain would be a primary strategy for modulating receptor binding and target specificity.

In the context of tryptamines, the length and composition of the aminoethyl side chain are critical. For 5-HT1F receptor affinity, a two-atom chain separating the indole nucleus from the terminal amine appears to be optimal researchgate.net. Lengthening or shortening this chain is generally detrimental to binding affinity researchgate.net. Furthermore, substitution on the side chain, such as α-methylation, can also negatively impact affinity researchgate.net.

The nature of the terminal amine is another key factor. For many serotonin receptors, a basic amine is essential for interaction with acidic residues in the receptor binding pocket, such as the conserved aspartate in the third transmembrane helix of 5-HT6 receptors unc.edu. The degree of substitution on this nitrogen (primary, secondary, or tertiary amine) can significantly affect both affinity and efficacy (agonist versus antagonist activity) nih.gov. For example, in a series of tryptamines, N,N-dimethylation slightly increased affinity for the 5-HT6 receptor compared to the primary amine vcu.edu.

Therefore, for a hypothetical series of this compound derivatives with a side chain at the 3-position, systematic modifications of this chain would be a powerful tool to explore and optimize interactions with various receptors.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds. For indole derivatives, QSAR studies have been successfully applied to predict various activities, including anticancer, antifungal, and anti-inflammatory effects physchemres.orgresearchgate.nettandfonline.com.

A typical QSAR study on indole derivatives would involve calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors. Statistical methods such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM) are then used to build a model that relates a subset of these descriptors to the observed biological activity tandfonline.comarchivepp.com.

For a series of 3,5-disubstituted indole derivatives acting as Pim1 kinase inhibitors, a QSAR model was developed with a high predictive accuracy, highlighting the potential of this approach for designing novel inhibitors physchemres.orgphyschemres.org. The descriptors identified in such models can provide valuable insights into the structural features that are important for activity. For example, a QSAR study on indole derivatives active against Candida albicans revealed that the activity was positively correlated with descriptors such as HATS3p and MATS5e, while being negatively correlated with GATS8p and R7e+ tandfonline.com.

While a specific QSAR model for this compound derivatives is not available in the literature, the established methodologies could be readily applied to a series of such compounds to guide the design of more potent analogs.

Pharmacophore Modeling and Lead Compound Optimization

Pharmacophore modeling is another crucial computational tool in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific biological target.

Pharmacophore models have been extensively developed for various receptors that interact with indole-based ligands, particularly for different subtypes of serotonin receptors uj.edu.plnih.govnih.gov. For 5-HT3 receptor antagonists, a common pharmacophore includes an aromatic part, a basic moiety, and a hydrogen bond acceptor, with a specific distance of approximately 5 Å between the basic group and the hydrogen bond acceptor being essential for high affinity acs.org.

For a hypothetical lead compound based on the this compound scaffold, pharmacophore modeling would be instrumental in its optimization. By aligning the lead compound with a known pharmacophore model for the target of interest, medicinal chemists can identify which structural features are contributing positively to binding and which could be modified to improve affinity and selectivity. For example, if the 5-methoxy group is identified as a key hydrogen bond acceptor, modifications to this group or its position could be explored. Similarly, if the 4-methyl group is found to occupy a hydrophobic pocket, its size and lipophilicity could be optimized.

De Novo Design Principles for Developing Advanced this compound-based Therapeutics

De novo design refers to the computational generation of novel molecular structures with desired properties, often tailored to fit a specific protein binding site. This approach can be either structure-based, utilizing the three-dimensional structure of the target protein, or ligand-based, relying on the pharmacophore derived from known active compounds nih.gov.

Reaction-based de novo design is a particularly promising strategy, as it aims to generate molecules that are synthetically accessible by combining building blocks according to known chemical reactions acs.org. This addresses a major challenge in drug discovery, where computationally designed molecules are often difficult to synthesize in the laboratory.

For the development of advanced therapeutics based on the this compound scaffold, de novo design could be employed in several ways. If the crystal structure of the target protein is available, structure-based design tools could be used to grow a molecule within the binding site, starting from the this compound core. The algorithm would explore different side chains and functional groups that can form favorable interactions with the surrounding amino acid residues.

In the absence of a protein structure, a ligand-based approach could be used. A pharmacophore model, as described in the previous section, would serve as a template. The de novo design program would then generate novel molecules that match the pharmacophoric features, while also incorporating the this compound scaffold. Machine learning and artificial intelligence are increasingly being used to enhance de novo design, enabling the generation of vast libraries of virtual compounds with predicted high affinity and drug-like properties oup.comnih.gov.

Theoretical and Computational Investigations of 5 Methoxy 4 Methyl 1h Indole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations have emerged as powerful tools for elucidating the fundamental electronic properties and predicting the reactivity of molecular systems. For substituted indoles, these methods provide invaluable insights into how different functional groups influence the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the theoretical values for standard redox potentials for the oxidation of substituted indoles. rsc.org DFT calculations, when corrected for solvation and thermal effects, show good agreement with experimentally observed values. rsc.org

The geometry and electronic structure of indole (B1671886) and its derivatives can be studied using DFT methods, such as B3LYP, with various basis sets like 6-311G++(d,p). researchgate.net These studies allow for the optimization of the molecular structure and the calculation of various ground state properties. chemrxiv.org For instance, the effect of substituents on the bond lengths and angles within the indole ring can be systematically investigated. Research on various indole derivatives has shown that substituents can lead to noticeable changes in bond lengths such as the C3-C9, C9-C4, and C6-C7 bonds. chemrxiv.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Interactions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In substituted indoles, the nature and position of the substituent significantly influence the HOMO and LUMO energy levels. Electron-donating groups, such as methoxy (B1213986) and methyl groups, generally increase the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups tend to lower both the HOMO and LUMO energies. A bathochromic (red) shift in the HOMO-LUMO gap is often observed when moving from indole to more substituted derivatives. chemrxiv.org

Theoretical studies have demonstrated a correlation between the donor ability of indoles and their HOMO energies. pnas.org This relationship is crucial for understanding charge-transfer interactions, where the indole derivative acts as an electron donor. pnas.org The analysis of frontier orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of the delocalization of electron density and the nature of intramolecular charge transfer.

For indole derivatives, NBO analysis can reveal hyperconjugative interactions and the stabilization energy associated with electron delocalization from lone pairs of heteroatoms into antibonding orbitals. For example, in a study of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, NBO analysis was used to investigate the hydrogen-bonded interactions between two monomeric units. nih.gov This type of analysis provides quantitative insights into the strength and nature of non-covalent interactions that govern molecular conformation and aggregation.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed and compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies, when scaled appropriately, often show good agreement with experimental Fourier Transform Infrared (FT-IR) and Raman spectra. researchgate.net This allows for the assignment of observed vibrational bands to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the electronic transitions. chemrxiv.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery and molecular biology. They provide insights into how a small molecule (ligand), such as a 5-methoxy-4-methyl-1H-indole derivative, might interact with a biological macromolecule (target), such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand within the active site of a protein.

Studies on various indole derivatives have utilized molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govdergipark.org.tr For example, docking studies of indole derivatives with targets like cyclooxygenase-2 (COX-2) and aromatase have highlighted the crucial role of specific amino acid residues in ligand binding. nih.govdergipark.org.tr

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time. MD simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of conformational changes and the persistence of key interactions. dergipark.org.trnih.gov The stability of the complex is often evaluated by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. dergipark.org.tr Furthermore, binding free energy calculations, using methods like MM-PBSA and MM-GBSA, can provide a more quantitative estimate of the binding affinity.

For instance, MD simulations have been used to confirm the stability of indole derivatives within the binding pockets of targets like Mycobacterium tuberculosis DNA gyrase and Mcl-1. nih.govnih.govacs.org These simulations can reveal crucial hydrogen bonding interactions and conformational changes that are essential for high-affinity binding. nih.govnih.govacs.org

Elucidation of Allosteric Inhibition Mechanisms

The indole scaffold is a key feature in many allosteric modulators, which bind to a site on a protein distinct from the primary (orthosteric) site to modulate its activity. Computational studies are crucial in understanding the subtle structure-activity relationships (SAR) that govern allosteric inhibition.

For derivatives of 5-methoxy-1H-indole, the position of the methoxy group is critical for allosteric modulation. In studies on a series of allosteric inhibitors for carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), it was observed that the placement of substituents on the indole or phenyl rings significantly impacts inhibitory activity. nih.gov For example, while a 4-methoxy substitution on an amide ring was tolerated, moving the methoxy group to the 5-position resulted in a significant loss of activity. nih.gov This highlights a strict spatial requirement within the allosteric binding pocket, where the 5-methoxy derivative fails to achieve the optimal orientation for effective inhibition.

Similarly, research on indole-2-carboxamides as allosteric modulators for the cannabinoid type 1 receptor (CB1) has revealed key SARs. These include the necessity of an electron-withdrawing group at the C5-position of the indole ring and a specific length of an alkyl group at the C3-position. acs.org Computational and experimental data showed that moving a methoxy group from the C5 to the C6-position of the indole ring reduced both the binding affinity to the allosteric site (K_B) and the binding cooperativity (α) with the orthosteric site. acs.org These findings underscore the principle that minor positional changes of functional groups, such as the methoxy group in this compound, can profoundly alter the molecule's ability to function as an allosteric inhibitor by disrupting key binding interactions. nih.govacs.org

Conformational Analysis and Stability in Biological Environments

Molecular modeling and 1H NMR studies on related compounds have shown that methyl groups can restrict the free rotation of adjacent bonds, thereby limiting the available conformations of the molecule. nih.gov For this compound, the methyl and methoxy groups would similarly influence the conformational landscape. Computational methods, such as Density Functional Theory (DFT), are employed to perform potential energy surface (PES) scans. researchgate.net By systematically rotating specific dihedral angles (like the C-O bond of the methoxy group), a PES is generated, which identifies the most stable, low-energy conformers. researchgate.netacs.org

Furthermore, the stability of these conformers is assessed in simulated biological environments, such as in the presence of water as a solvent or within the confines of a protein binding pocket. escholarship.org The protonation state of amine groups, which can be present in derivatives, is also considered as it can change under physiological pH and affect conformational preferences through intramolecular hydrogen bonding. escholarship.org This detailed analysis helps predict the bioactive conformation—the specific shape the molecule adopts when it binds to and exerts its effect on a biological target.

In Silico Prediction of Biological Activity Spectra (PASS) and Toxicity Profiles

In silico tools are increasingly used in the early stages of drug discovery to predict the likely biological activities and potential toxicity of novel compounds, thereby prioritizing candidates for synthesis and further testing. nih.gov

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities based on the 2D structure of a compound. akosgmbh.deijcce.ac.ir The prediction is based on a training set of tens of thousands of compounds with known activities. akosgmbh.de The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). An activity is considered possible if Pa > Pi. ijcce.ac.ir For derivatives of 5-methoxy-1H-indole, PASS predictions could highlight potential as kinase inhibitors, antibacterial agents, or antifungal agents, based on the activities of structurally similar compounds. mdpi.com For instance, studies on other indole derivatives have shown high Pa values for activities like kinase inhibition and enoyl-[acyl-carrier-protein] reductase inhibition, a mechanism associated with antibacterial effects. ijcce.ac.irmdpi.com

Table 1: Hypothetical PASS Predictions for this compound Derivatives
Biological ActivityPa (Probability Active)Pi (Probability Inactive)Potential Mechanism/Use
Kinase Inhibitor0.5250.031Anticancer ijcce.ac.ir
Antibacterial0.4800.055Infectious Diseases mdpi.com
Antifungal0.4100.062Infectious Diseases mdpi.com
VEGFR-2 Inhibitor0.3950.045Anticancer mdpi.com
Serotonin (B10506) Receptor Antagonist0.3500.078CNS Disorders researchgate.net

Crystallographic Structure Analysis and Intermolecular Interactions in Solid State

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not detailed in the provided results, extensive crystallographic data for closely related derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) and methyl 5-methoxy-1H-indole-2-carboxylate, offer significant insights into the expected structural features and intermolecular interactions. mdpi.comresearchgate.net

Indole derivatives commonly crystallize in monoclinic systems with space groups like P2₁/c or C2/c. mdpi.comnih.gov The crystal packing is primarily governed by a network of intermolecular hydrogen bonds. A recurring motif is the formation of chains or dimers through hydrogen bonds involving the indole N-H group as a donor. mdpi.comnih.gov In the crystal structure of a polymorph of MI2CA, the N-H group of the indole ring forms a strong N–H⋯O hydrogen bond with the oxygen atom of the methoxy group of an adjacent molecule. mdpi.com This interaction, along with C–H⋯O contacts, significantly influences the spatial arrangement of molecules in the crystal lattice. mdpi.com

The planarity of the indole ring system is another key feature. In a related dimeric structure, 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, the two indole ring systems are essentially planar and are oriented at a dihedral angle of 72.17° to each other. nih.gov The molecules are linked into zigzag chains via N—H⋯O hydrogen bonds. nih.gov Computational studies using methods like PIXEL can quantify the stabilization energies of these intermolecular interactions, confirming that N-H⋯O and C-H⋯π interactions are the most significant forces in the crystal packing of indole derivatives. iosrjournals.org These non-covalent interactions are crucial in determining the solid-state properties of the compound. researchgate.net

Table 2: Representative Crystallographic Data for Related 5-Methoxy-Indole Derivatives
CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
5-methoxy-1H-indole-2-carboxylic acid (polymorph 2)C₁₀H₉NO₃MonoclinicP2₁/cO-H⋯O (dimers), N-H⋯O (methoxy) mdpi.com
5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indoleC₁₉H₁₈N₂O₂MonoclinicP2₁/cN-H⋯O (zigzag chains) nih.gov
Methyl 5-methoxy-1H-indole-2-carboxylateC₁₁H₁₁NO₃MonoclinicP2₁/nN-H⋯O researchgate.net
Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylateC₁₃H₁₂F₃NO₃OrthorhombicPbcaN-H⋯O, C-H⋯O, C-H⋯F iucr.org

Future Perspectives and Research Directions for 5 Methoxy 4 Methyl 1h Indole

Development of Next-Generation Synthetic Methodologies for Industrial Scale-Up

The transition of 5-methoxy-4-methyl-1H-indole and its derivatives from laboratory-scale synthesis to industrial production necessitates the development of robust, efficient, and environmentally sustainable manufacturing processes. Current research in indole (B1671886) synthesis is moving away from traditional methods, which can be inefficient or require harsh conditions, toward next-generation methodologies suitable for large-scale operations. openmedicinalchemistryjournal.com

Future efforts will likely focus on several key areas:

Continuous Flow Chemistry: This approach offers significant advantages over batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Implementing flow chemistry for the synthesis of this compound could streamline production and reduce costs.

Green Chemistry Principles: The use of greener solvents (such as water), nanoparticle catalysts, and solvent-free reaction conditions are becoming increasingly important. openmedicinalchemistryjournal.com Methodologies like the use of Cellulose (B213188) Sulfuric Acid as a reusable, solid acid catalyst represent a more sustainable route for synthesizing indole derivatives. openmedicinalchemistryjournal.com

Catalytic C-H Functionalization: Direct functionalization of the indole core's C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org Developing selective catalytic systems for the C-3 position of the indole nucleus is a particularly valuable area of research. rsc.orgrsc.org

Advanced Catalytic Systems: The development of novel catalysts, including biocatalysts and unique nanocomposites, can promote reactions with high efficiency and selectivity under mild conditions. rsc.org For instance, one-pot synthesis under microwave irradiation has been shown to be a rapid and efficient pathway for preparing various indole derivatives. openmedicinalchemistryjournal.com

A process suitable for the large-scale manufacture of a related compound, 1-[(2-bromophenyl-sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate, has already been developed, indicating the feasibility of scaling up complex indole syntheses. google.com Similar focused process development will be crucial for the commercial viability of this compound.

Discovery of Novel Biological Targets and Therapeutic Applications for this compound Derivatives

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets to exert therapeutic effects. nih.govnih.gov Derivatives of this compound are poised for exploration in several therapeutic areas, building on the known activities of related indole compounds. nrfhh.compcbiochemres.commdpi.com

Future research is expected to uncover new biological targets and applications by investigating the interactions of this compound derivatives with various physiological pathways. The versatility of the indole structure allows it to be a foundation for drugs with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. nrfhh.comchula.ac.th

Key areas for future investigation include:

Serotonin (B10506) (5-HT) Receptors: Optimization of 3-(piperazinylmethyl) indole derivatives has led to the identification of potent and selective antagonists for the 5-HT6 receptor, with potential applications in treating cognitive disorders like Alzheimer's disease. nih.govresearchgate.net The 5-methoxy substitution is a key feature of these compounds, suggesting that derivatives of this compound could be promising candidates for modulating serotonergic systems.

Aryl Hydrocarbon Receptor (AhR): The indole scaffold is a distinct structural class of ligands for the AhR, a receptor involved in multiple physiological and pathophysiological processes. nih.gov The rational design of novel indole-containing AhR ligands is an active area of research. nih.gov

Enzyme Inhibition: Indole derivatives have been developed as inhibitors of various enzymes. For example, some indole-based compounds have shown potential in inhibiting tubulin polymerization, a key target in cancer therapy. mdpi.com

Table 1: Potential Biological Targets for 5-Methoxy-indole Derivatives This table is based on research on analogous indole compounds and represents potential future research directions for this compound.

Target Class Specific Target Potential Therapeutic Application Reference
G-Protein Coupled Receptors 5-HT6 Receptor Alzheimer's Disease, Cognitive Disorders nih.gov, researchgate.net
5-HT1A / 5-HT2A Receptors Neurological and Psychiatric Disorders wikipedia.org
Transcription Factors Aryl Hydrocarbon Receptor (AhR) Immunology, Oncology nih.gov
Enzymes Tubulin Cancer mdpi.com
Histone Deacetylase (HDAC) Cancer nih.gov
MmpL3 Protein Tuberculosis chula.ac.th

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. longdom.org These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for human researchers alone. longdom.orgacs.org For the this compound scaffold, AI and ML offer a powerful pathway to rationally design novel drug candidates with enhanced efficacy and safety profiles.

Future applications in this area will likely include:

Target Identification and Validation: AI algorithms can analyze genomic and proteomic data to identify and validate novel biological targets for which derivatives of this compound might be effective. longdom.org

Virtual Screening and Hit Identification: Large virtual libraries of compounds based on the this compound core can be rapidly screened against biological targets using ML models, prioritizing the most promising candidates for synthesis and testing. pnrjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models, built using ML, can predict the biological activity of new indole derivatives based on their chemical structure. nrfhh.com This helps in understanding how structural modifications impact activity and guides the design of more potent compounds. nrfhh.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. AI models can predict these properties, helping to de-risk development and select compounds with better drug-like characteristics. mdpi.com

De Novo Drug Design: Deep learning models can generate entirely new molecular structures based on the this compound scaffold that are optimized for activity against a specific target and possess desirable physicochemical properties.

Application of this compound-based Scaffolds in Material Science and Sensor Development

The unique electronic and photophysical properties of the indole ring make it an attractive building block for applications beyond medicine, particularly in material science and analytical chemistry. rsc.org The this compound scaffold, with its specific substitution pattern, offers a tunable platform for developing novel functional materials.

Future research directions include:

Fluorescent Chemosensors: The indole scaffold has been extensively used to design small-molecule fluorescent probes for the detection of various analytes, including metal cations, anions, and neutral species. rsc.orgresearchgate.netrsc.org These sensors work by interacting with the analyte through heteroatoms, producing a measurable change in fluorescence or color. rsc.org Derivatives of this compound could be functionalized to create highly sensitive and selective sensors for environmental monitoring, biological imaging, and diagnostics.

Organic Electronics: Indole derivatives are being explored for their use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-rich nature of the indole ring can be harnessed to design materials with specific charge-transport properties.

Polymers and Dyes: The indole nucleus is a component of various dyes and can be incorporated into polymer chains to create materials with unique optical or chemical properties. researchgate.netrsc.org

Table 2: Potential Sensor Applications for Functionalized Indole Scaffolds This table is based on the established use of the general indole scaffold in chemosensors and represents potential future applications for this compound derivatives.

Target Analyte Class Specific Examples Potential Application Area Reference
Metal Cations Zn2+, Cu2+, Pd2+, Hg2+, Cr3+, Cd2+ Environmental Monitoring, Biological Imaging rsc.org
Anions Fluoride, Cyanide, Acetate (B1210297) Water Quality Testing, Industrial Process Control researchgate.net, rsc.org
Neutral Species Explosives, Volatile Organic Compounds Security, Environmental Safety researchgate.net, rsc.org

Exploration of Prodrug Strategies and Advanced Delivery Systems

Even when a compound shows high potency against a biological target, challenges such as poor solubility, rapid metabolism, or off-target toxicity can hinder its development into an effective drug. Prodrug strategies and advanced delivery systems offer solutions to overcome these pharmacokinetic and pharmacodynamic hurdles.

For derivatives of this compound, future research will likely explore:

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy can be used to improve properties like aqueous solubility or to achieve targeted drug release. For example, phosphate (B84403) prodrugs of indole derivatives have been successfully developed to significantly increase water solubility. nih.gov Another approach involves creating prodrugs that are activated by specific conditions in the target tissue, such as high levels of glutathione (B108866) (GSH) in cancer cells, which can help overcome multidrug resistance. mdpi.comresearchgate.net

Advanced Drug Delivery Systems: Encapsulating indole-based drugs into nanotechnology formulations, such as nanoparticles, can protect the drug from degradation, reduce systemic toxicity, and improve its accumulation at the site of action. nih.gov Platinum(IV) complexes, which act as prodrugs, have been synthesized with indole-based ligands to create potent anticancer agents. mdpi.com These advanced systems can enhance the therapeutic index of potent molecules derived from the this compound scaffold.

The continued exploration of these strategies will be essential for translating promising lead compounds into clinically successful therapeutics. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-methoxy-4-methyl-1H-indole, and how can purity be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation or Vilsmeier-Haack formylation followed by methylation. For example, intermediates like 5-methoxyindole can be functionalized at the 4-position using methylating agents (e.g., methyl iodide) under basic conditions. Purity is optimized via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity (>95%) and structural integrity .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., dichloromethane/hexane). Data collection uses a diffractometer (Mo/Kα radiation, λ = 0.71073 Å), and structures are solved with SHELXTL or OLEX2. Key parameters include R-factor (<0.05), data-to-parameter ratio (>10), and validation via PLATON . For example, bond angles (e.g., C4–C5–O2 = 124.4°) and torsion parameters (e.g., N2–C1–C9–N1 = 63.6°) are refined iteratively .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methoxy protons at δ ~3.8 ppm, methyl groups at δ ~2.4 ppm) .
  • FT-IR : Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C–O–C at ~1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z = 175.1 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in electronic properties or reactivity predictions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic structures. For instance, HOMO/LUMO energies predict electrophilic/nucleophilic sites. Discrepancies between experimental and computed data (e.g., dipole moments) are addressed by refining basis sets or incorporating solvent effects (PCM model) . Comparative studies with analogs (e.g., 5-methoxy-6-hydroxyindole) highlight substituent effects on reactivity .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer :

  • Optimize Reaction Conditions : Use microwave-assisted synthesis to reduce time (e.g., 30 min vs. 24 hrs) and improve yield .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups with TBSCl) during alkylation .
  • Catalysis : Employ Pd/C or Ni catalysts for selective C–H activation at the 4-position .

Q. How are biological activities of this compound evaluated, and what are key assay considerations?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus/E. coli) with positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition : Screen against COX-2 or MAO-B via fluorometric assays (IC₅₀ calculations). Ensure pH/temperature stability (e.g., 37°C, pH 7.4) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (24–72 hrs). Normalize to untreated controls .

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structure refinement?

  • Methodological Answer :

  • Disorder Modeling : Split occupancy atoms (e.g., methyl groups) using PART instructions in SHELXL .
  • Twinning : Apply TWIN/BASF commands for non-merohedral twins. Validate with R₁/Rw₁ metrics .
  • Validation Tools : Use CheckCIF/PLATON to flag outliers (e.g., ADPs > 0.08 Ų) .

Methodological Resources

  • Synthesis : Friedel-Crafts protocols , microwave-assisted reactions .
  • Characterization : SC-XRD (SHELXTL ), DFT (B3LYP ).
  • Biological Assays : MTT , enzyme inhibition .

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Reactant of Route 1
Reactant of Route 1
5-methoxy-4-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.